4-Azidoquinoline 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-diazonioimino-1-oxidoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c10-12-11-8-5-6-13(14)9-4-2-1-3-7(8)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCGURHMQSWGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N[N+]#N)C=CN2[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181199 | |
| Record name | 4-Azidoquinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2669-36-5 | |
| Record name | 4-Azidoquinoline 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002669365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azidoquinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Azidoquinoline 1 Oxide and Its Precursors
Established Synthetic Routes for 4-Azidoquinoline (B3382245) 1-oxide
The direct formation of 4-azidoquinoline 1-oxide is predominantly accomplished through nucleophilic substitution or the chemical transformation of a hydrazine (B178648) group. These methods offer reliable pathways to the target compound.
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of this compound. This approach involves the displacement of a suitable leaving group, typically a halide, from the 4-position of the quinoline (B57606) 1-oxide ring by an azide (B81097) nucleophile.
The most common method for synthesizing this compound is the reaction of its corresponding 4-chloro derivative, 4-chloroquinoline (B167314) 1-oxide, with an azide salt. researchgate.net Sodium azide (NaN₃) is the most frequently used azide source for this transformation. mdpi.comresearchgate.net The reaction proceeds via a nucleophilic substitution mechanism where the azide ion attacks the electron-deficient C4 position of the quinoline 1-oxide ring, displacing the chloride ion. mdpi.comsciforum.net This method is also applicable to other substituted quinoline systems, demonstrating its versatility. mdpi.comsciforum.net
For instance, the reaction of 2,4-dichloro-3-nitroquinoline (B146357) with sodium azide in DMF at 60 °C results in the regioselective substitution of the chlorine atom at the 4-position to yield 4-azido-2-chloro-3-nitroquinoline, leaving the chloro group at the 2-position intact. sciforum.net Similarly, 4-chloro-8-methylquinolin-2(1H)-one can be converted to 4-azido-8-methylquinolin-2(1H)-one using sodium azide in DMF. mdpi.com
Table 1: Nucleophilic Substitution for Azidoquinoline Synthesis
| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4,7-dichloroquinoline (B193633) | Sodium Azide (NaN₃) | DMF | 65 °C | 4-azido-7-chloroquinoline | 78% | researchgate.net |
| 4-chloro-8-methylquinolin-2(1H)-one | Sodium Azide (NaN₃) | DMF | Not specified | 4-azido-8-methylquinolin-2(1H)-one | Not specified | mdpi.com |
| 2,4-dichloro-3-nitroquinoline | Sodium Azide (NaN₃) | DMF | 60 °C | 4-azido-2-chloro-3-nitroquinoline | 88% | sciforum.net |
The efficiency of the nucleophilic substitution reaction is influenced by several factors, including the solvent, temperature, and stoichiometry of the reagents. nii.ac.jp Polar aprotic solvents such as dimethylformamide (DMF) are commonly employed as they effectively solvate the cation of the azide salt (e.g., Na⁺) while leaving the azide anion highly nucleophilic. mdpi.comresearchgate.netmasterorganicchemistry.com
The reaction temperature is also a critical parameter. For the synthesis of 4-azido-7-chloroquinoline, a temperature of 65 °C in DMF for 6 hours was found to be effective. researchgate.net In the case of 2,4-dichloro-3-nitroquinoline, the reaction proceeded efficiently at 60 °C. sciforum.net Optimization studies for similar reactions, such as the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, have shown that a mixture of ethanol (B145695) and water at 90 °C can provide high yields in a shorter reaction time. researchgate.net While general optimization strategies aim to reduce reaction times and costs, specific conditions must be empirically determined for each substrate. nii.ac.jpbeilstein-journals.org
An alternative route to this compound involves the azidodediazoniation of 4-hydrazinoquinoline (B99260) 1-oxide. researchgate.net This two-step process begins with the diazotization of the hydrazino group using nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) to form a diazonium salt intermediate. Subsequent treatment of this intermediate with sodium azide leads to the formation of the final 4-azido product. researchgate.net This method has also been successfully applied to the synthesis of related compounds, such as 4-azido-8-methylquinolin-2(1H)-one from its corresponding hydrazino precursor, often resulting in higher yields and purity compared to the direct substitution of a chloro group. mdpi.com
The regioselectivity of the azidation reaction, specifically targeting the 4-position of the quinoline ring, is a key aspect of the synthesis. In quinoline 1-oxides, the N-oxide group electronically deactivates the ring towards electrophilic substitution but activates the C2 and C4 positions for nucleophilic attack. The C4 position (γ-position) is generally more reactive towards nucleophiles than the C2 position (α-position). chem-soc.si This inherent reactivity profile ensures that the nucleophilic substitution of 4-chloroquinoline 1-oxide with azide occurs selectively at the desired position. sciforum.net Kinetic studies on related dichlorobenzoquinolines have confirmed that the γ-chloro atom is significantly more reactive towards nucleophiles, supporting the observed regioselectivity in these reactions. chem-soc.si
Nucleophilic Substitution Approaches
Synthesis of Key Intermediates for this compound Production
The production of this compound is contingent upon the availability of its key precursors, namely 4-chloroquinoline 1-oxide and 4-hydrazinoquinoline 1-oxide.
The synthesis of 4-chloroquinoline 1-oxide can be achieved through several routes. A common laboratory method involves the N-oxidation of 4-chloroquinoline using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (B109758) (DCM). chemicalbook.com Another established pathway is the conversion of 4-nitroquinoline (B1605747) 1-oxide to 4-chloroquinoline 1-oxide. cdnsciencepub.comresearchgate.net This can be accomplished by reacting 4-nitroquinoline 1-oxide with hot concentrated hydrochloric acid or with aluminum chloride. cdnsciencepub.comresearchgate.net The precursor, 4-nitroquinoline 1-oxide itself, is typically prepared by the nitration of quinoline 1-oxide using potassium nitrate (B79036) and sulfuric acid. cdnsciencepub.comnih.gov
Table 2: Synthesis of 4-Chloroquinoline 1-oxide
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-Chloroquinoline | m-CPBA, DCM | 0 °C to room temp, overnight | 4-Chloroquinoline 1-oxide | chemicalbook.com |
| 4-Nitroquinoline 1-oxide | Conc. HCl | Hot | 4-Chloroquinoline 1-oxide | cdnsciencepub.com |
| 4-Nitroquinoline 1-oxide | Aluminum Chloride (AlCl₃) | Not specified | 4-Chloroquinoline 1-oxide | researchgate.net |
The intermediate 4-hydrazinoquinoline 1-oxide is typically prepared from 4-chloroquinoline 1-oxide. thieme-connect.de The synthesis involves a nucleophilic substitution reaction where the chloro group at the 4-position is displaced by hydrazine. thieme-connect.denih.gov This reaction is a standard method for introducing a hydrazine moiety onto a heterocyclic ring activated for nucleophilic attack. Microwave-assisted synthesis has been shown to be a rapid and high-yielding method for preparing 4-hydrazinoquinolines from their chloro-analogs. researchgate.net
Preparation of Halogenated Quinoline N-oxides
The preparation of halogenated quinoline N-oxides is a critical step in the synthesis of this compound. These precursors are typically synthesized through two main pathways: the direct N-oxidation of a pre-existing halogenated quinoline or the halogenation of a pre-formed quinoline 1-oxide derivative.
One common method involves the direct oxidation of a 4-haloquinoline. For instance, 4-chloroquinoline can be effectively oxidized to 4-chloroquinoline 1-oxide using meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM). chemicalbook.commdpi.com Similarly, 4,7-dichloroquinoline can be oxidized to 4,7-dichloroquinoline 1-oxide using m-CPBA or a mixture of hydrogen peroxide and acetic acid. mdpi.comcdnsciencepub.com
An alternative approach starts with quinoline 1-oxide, which is then functionalized. For example, 4-nitroquinoline 1-oxide, obtained from the nitration of quinoline 1-oxide, can be converted to 4-chloroquinoline 1-oxide by treatment with reagents such as concentrated hydrochloric acid, acetyl chloride, or aluminum chloride. cdnsciencepub.comresearchgate.net The bromo analogue, 4-bromoquinoline, can be prepared from quinolin-4-ol using phosphorus tribromide, which can then presumably be N-oxidized to the corresponding N-oxide. chemicalbook.com
The following table summarizes various methods for the preparation of halogenated quinoline N-oxides.
| Precursor | Reagent(s) | Product | Conditions | Yield | Reference(s) |
| 4-Chloroquinoline | m-CPBA | 4-Chloroquinoline 1-oxide | Dichloromethane, 0 °C to RT | 99% | chemicalbook.com |
| 4,7-Dichloroquinoline | m-CPBA | 4,7-Dichloroquinoline 1-oxide | Chloroform, RT, 5h | 92% | mdpi.com |
| 4,7-Dichloroquinoline | 30% H₂O₂, Acetic Acid | 4,7-Dichloroquinoline 1-oxide | 70 °C, 1h | 87% | mdpi.com |
| Quinoline | 30% H₂O₂, Acetic Acid | Quinoline 1-oxide | 65-70 °C, 3h | - | cdnsciencepub.com |
| 4-Nitroquinoline 1-oxide | Conc. Hydrochloric Acid | 4-Chloroquinoline 1-oxide | Hot | Excellent | cdnsciencepub.com |
| 4-Nitroquinoline 1-oxide | Acetyl Chloride | 4-Chloroquinoline 1-oxide | 0 °C | Excellent | cdnsciencepub.com |
| 4-Nitroquinoline 1-oxide | Aluminum Chloride | 4-Chloroquinoline 1-oxide | - | - | researchgate.net |
| Quinolin-4-ol | Phosphorus Tribromide | 4-Bromoquinoline | N,N-dimethyl-formamide, 30 min | 88% | chemicalbook.com |
Functionalization Strategies for Quinoline Scaffold Prior to Azide Introduction
To synthesize derivatives of this compound with additional functional groups, modifications to the quinoline ring are performed before the introduction of the azide at the C4-position. These strategies allow for the creation of a diverse library of compounds based on the core this compound structure. jst.go.jp Functionalization can occur at various positions of the quinoline N-oxide, most notably at the C2 and C8 positions, or on the carbocyclic ring. sioc-journal.cnnih.gov
Direct C-H functionalization of quinoline N-oxides is a powerful tool for introducing substituents. For example, metal-free, C2-selective amination and alkylation of quinoline N-oxides can be achieved using various amines or active methylene (B1212753) compounds. rsc.org Other C2-functionalizations include benzylation and sulfoximination. nih.govrsc.org These reactions typically proceed on the quinoline N-oxide before the C4 position is converted to the azide.
Another strategy involves starting with an already substituted quinoline. For instance, using 7-chloroquinoline (B30040) as the initial material for N-oxidation yields 7-chloroquinoline 1-oxide. mdpi.com This precursor can then be further functionalized or directly converted to a 7-chloro-4-azidoquinoline 1-oxide derivative. This highlights a synthetic sequence where a substituent is present on the carbocyclic ring prior to both N-oxidation and subsequent azidation.
The table below outlines some functionalization strategies applied to the quinoline N-oxide scaffold.
| Starting Material | Reagent(s) | Position of Functionalization | Group Introduced | Product Example | Reference(s) |
| Quinoline N-oxide | Amines, Diethyl H-phosphonate, K₂CO₃ | C2 | Amino | 2-Aminoquinoline 1-oxide | rsc.org |
| Quinoline N-oxide | Active Methylene Compounds, Diethyl H-phosphonate, K₂CO₃ | C2 | Alkyl | 2-Alkylquinoline 1-oxide | rsc.org |
| Quinoline N-oxide | S-methyl-S-phenylsulfoximine, CuBr | C2 | Sulfoximine | C2-Sulfoximinated quinoline N-oxide | nih.gov |
| Quinoline N-oxide | Toluene derivative, Pd(OAc)₂ | C2 | Benzyl | 2-Benzylquinoline 1-oxide | rsc.org |
| 4,7-Dichloroquinoline | m-CPBA | C1 (N-oxide), C4, C7 | Chloro groups retained | 4,7-Dichloroquinoline 1-oxide | mdpi.com |
These methodologies provide a versatile platform for creating a wide array of substituted this compound analogues by strategically modifying the quinoline N-oxide precursor before the final azide installation step.
Advanced Spectroscopic and Structural Characterization Techniques for 4 Azidoquinoline 1 Oxide
Application of Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of "4-Azidoquinoline 1-oxide" in solution.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in defining the arrangement of protons on the quinoline (B57606) ring system. Protons attached to an aromatic ring, known as aryl protons, typically resonate in the chemical shift region of 6.5-8.0 ppm. libretexts.org The precise chemical shift of each proton in "this compound" is influenced by the electronic effects of the azide (B81097) (-N₃) and N-oxide functional groups. Electron-donating groups tend to shield nearby protons, shifting their signals upfield, while electron-withdrawing groups cause a downfield shift. youtube.com
In a related compound, 4-azido-3-nitro-1H-quinolin-2-one, the aromatic protons were observed in the range of 7.43-7.97 ppm. sciforum.net The protons on the benzene (B151609) ring of the quinoline core in "this compound" are expected to exhibit complex splitting patterns (e.g., doublets, triplets, and multiplets) due to spin-spin coupling with adjacent protons, providing valuable information about their relative positions.
| Proton Type | Typical Chemical Shift Range (ppm) |
| Aromatic Protons | 6.5 - 8.0 libretexts.org |
| Benzylic Protons | 2.0 - 3.0 libretexts.org |
Table 1: General ¹H-NMR Chemical Shift Ranges for Aromatic Compounds.
Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic environments of the four distinct nitrogen atoms within "this compound": the quinoline ring nitrogen, the N-oxide nitrogen, and the three nitrogens of the azide group. wikipedia.org Although ¹⁵N NMR is less sensitive than ¹H NMR due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope, it provides an exceptionally wide range of chemical shifts, making it highly sensitive to subtle changes in chemical structure. wikipedia.orghuji.ac.il
The chemical shifts in ¹⁵N NMR are indicative of the specific nitrogen-containing functional group. huji.ac.il For instance, the nitrogens in an azide group have characteristic shifts, with the central nitrogen appearing at a different chemical shift than the two terminal nitrogens. huji.ac.il The N-oxide nitrogen is also expected to have a distinct chemical shift. Studies on 4-substituted pyridine (B92270) 1-oxides have shown that the N-O bond character, and consequently the ¹⁵N chemical shift, is sensitive to the electronic nature of substituents on the aromatic ring. illinois.edu
| Nitrogen Environment | **Approximate ¹⁵N Chemical Shift Range (ppm, referenced to CH₃NO₂) ** |
| Azides (Terminal N) | -130 to -180 |
| Azides (Central N) | -280 to -330 |
| N-Oxides | -100 to -140 |
| Nitro (for comparison) | -20 to +20 researchgate.net |
Table 2: Representative ¹⁵N NMR Chemical Shift Ranges for Various Nitrogen Functional Groups.
The progress of chemical reactions involving "this compound" can be monitored in real-time using in-situ NMR spectroscopy. ed.ac.ukmagritek.com This is typically achieved by acquiring a series of one-dimensional ¹H NMR spectra at regular intervals throughout the reaction. chemrxiv.org Such methodologies allow for the determination of reaction kinetics and the identification of transient intermediates. magritek.com
Advanced techniques can overcome common issues like spectral distortion caused by changes in the sample during the reaction. chemrxiv.org Furthermore, methodologies that involve post-acquisition signal averaging of single scans can enhance both the signal-to-noise ratio and the temporal resolution of the kinetic data. ed.ac.uk These approaches are non-invasive and provide detailed structural and quantitative information about the species present in the reaction mixture over time. osf.io
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing a characteristic fingerprint and specific information about its functional groups.
Infrared (IR) spectroscopy is a powerful tool for the identification of the azide functional group in "this compound". The azide group exhibits a strong and characteristic asymmetric stretching vibration (νₐₛ) that appears in a relatively uncongested region of the IR spectrum, typically between 2100 and 2160 cm⁻¹. nih.gov
For the closely related compound, 4-azido-3-nitro-1H-quinolin-2-one, a medium intensity azide stretch was observed at 2125 cm⁻¹. sciforum.net The exact frequency of this absorption is sensitive to the local molecular environment, including solvent polarity and hydrogen bonding interactions. nih.gov The quinoline ring itself will also give rise to a series of characteristic absorptions, including C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. libretexts.org
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Intensity |
| Azide (Asymmetric Stretch) | 2100 - 2160 nih.gov | Strong |
| Aromatic C-H Stretch | 3030 - 3100 libretexts.org | Medium-Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
Table 3: Key Infrared Absorption Frequencies for Functional Groups in 4-Azidoquinoline (B3382245) 1-oxide.
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. spectroscopyonline.com It is particularly effective for detecting symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of "this compound" would be expected to show characteristic bands for the quinoline ring system. For instance, aromatic rings typically exhibit strong Raman scattering peaks, such as the ring-breathing modes. spectroscopyonline.com Metal oxides and their vibrational modes are also readily identifiable using Raman spectroscopy. researchgate.netresearchgate.net The symmetric stretch of the azide group, while often weaker than the asymmetric stretch seen in the IR spectrum, may also be observable. The combination of IR and Raman data provides a more complete vibrational profile of the molecule.
Mass Spectrometry for Molecular Identification and Mechanistic Insights
Mass spectrometry (MS) is an indispensable analytical technique for the molecular identification of this compound and for gaining insights into its reaction mechanisms, particularly in the study of its photolytic decomposition. The technique provides precise mass-to-charge ratio (m/z) data, which allows for the determination of molecular weight and elemental composition, and the analysis of fragmentation patterns offers clues to the molecule's structure. msu.edu
When a molecule is introduced into a mass spectrometer, it is ionized, typically by an electron beam, which removes an electron to form a positively charged molecular ion (M⁺). savemyexams.com The m/z value of this ion provides the molecule's molecular mass. For this compound, which contains an even number of nitrogen atoms (three in the azide group and one in the quinoline N-oxide ring system, totaling four), the molecular ion peak would be expected at an even-numbered m/z value. msu.edu
The energy from the ionization process often causes the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern is a molecular fingerprint. msu.edulibretexts.org While specific fragmentation data for this compound is not widely published, general principles of fragmentation can be applied. Common fragmentation pathways for aromatic compounds often involve the loss of small, stable neutral molecules. For this compound, the most anticipated initial fragmentation would be the loss of a dinitrogen molecule (N₂) from the azide group, a characteristic fragmentation for aryl azides. This would result in a prominent peak at M-28, corresponding to the formation of a nitrene intermediate.
Mass spectrometry is particularly powerful when used to identify products from chemical reactions. In the case of this compound, photolysis (decomposition by light) is a key reaction. Studies have used techniques like liquid chromatography-mass spectrometry (LC/MS) to analyze the complex mixture of products formed during this process. researchgate.net These analyses have been crucial for identifying the final products and, by extension, inferring the reactive intermediates involved. For example, upon photolysis, 4-azidoquinoline N-oxide has been found to yield an azoxy compound as a final product, which is believed to form through the dimerization of an intermediate nitrene to an azo compound, followed by oxidation. colab.ws Other studies on related compounds, such as 4-azido-7-chloroquinoline, have shown that photolysis in the presence of amines can lead to ring expansion, forming benzo-1,4-diazepines, which are identified by their unique molecular weights in the mass spectrum. rsc.org
Table 1: Reported Photolysis Products of this compound and a Related Derivative Identified by Mass Spectrometry
| Precursor Compound | Reaction Condition | Identified Product(s) | Reference(s) |
| This compound | Photolysis | Azo-dimer (primary product) | researchgate.net |
| This compound | Photolysis | Azoxy compound (final product) | colab.ws |
| 4-Azido-7-chloroquinoline | Photolysis in KOMe/MeOH | Benzo-1,4-diazepine derivative | rsc.org |
| 4-Azido-7-chloroquinoline | Photolysis in primary amines | Benzo-1,4-diazepine derivatives | rsc.org |
| 4-Azido-7-chloroquinoline | Photolysis | 4-Amino-7-chloroquinoline | rsc.org |
This table summarizes products identified in studies of the photochemistry of this compound and its derivatives, where mass spectrometry was a key identification tool.
X-ray Diffraction Studies of this compound and its Derivatives
While a specific crystal structure for this compound itself is not available in published literature, XRD studies on the parent molecule, quinoline N-oxide, and its derivatives provide significant insight into the expected structural features of the quinoline N-oxide framework. epa.hunih.goviucr.orgiucr.org These studies reveal how the molecule packs in the solid state and how it interacts with other molecules, such as solvents or metal ions.
For instance, X-ray diffraction has been used to determine the crystal structures of several coordination complexes of quinoline N-oxide with zinc(II) halides. nih.goviucr.orgiucr.org In these structures, the quinoline N-oxide ligand coordinates to the zinc ion through its oxygen atom. The precise bond lengths and the distorted tetrahedral geometry around the zinc ion have been elucidated. iucr.org Furthermore, these studies reveal intermolecular interactions, such as π–π stacking between the quinoline rings, which stabilize the crystal packing. nih.goviucr.org
The study of hydrates and deuteriohydrates of quinoline N-oxide and its methyl-substituted derivatives has also been conducted using XRD. epa.hu These investigations have determined the unit cell parameters and space groups, providing a detailed picture of how water molecules are incorporated into the crystal lattice through hydrogen bonding. epa.hu Such information is critical for understanding the solid-state properties of these compounds.
Should a single crystal of this compound be successfully grown and analyzed, XRD would provide definitive information on:
The geometry of the azide group and its orientation relative to the quinoline ring.
The precise bond lengths of the N-O bond in the oxide and the N-N bonds in the azide.
The planarity of the quinoline ring system.
The intermolecular forces, such as dipole-dipole interactions or π-stacking, that govern the crystal packing.
Table 2: Crystallographic Data for Quinoline N-oxide and Related Derivatives from X-ray Diffraction Studies
| Compound | Formula | Crystal System | Space Group | Reference(s) |
| Quinoline N-oxide | C₉H₇NO | Orthorhombic | Pn | epa.hu |
| Quinoline N-oxide dihydrate | C₉H₇NO · 2H₂O | Monoclinic | C2/c | epa.hu |
| Dichloridobis(quinoline N-oxide-κO)zinc(II) | [ZnCl₂(C₉H₇NO)₂] | Monoclinic | P2₁ | iucr.org |
| Dibromidobis(quinoline N-oxide-κO)zinc(II) | [ZnBr₂(C₉H₇NO)₂] | Monoclinic | P2₁/c | iucr.org |
| Diiodidobis(quinoline N-oxide-κO)zinc(II) | [ZnI₂(C₉H₇NO)₂] | Monoclinic | P2₁/c | iucr.org |
This table presents examples of crystallographic data obtained for the parent quinoline N-oxide and its metal complexes, illustrating the type of structural information derived from XRD analysis.
Combined Spectroscopic and Computational Approaches for Structural Elucidation
The structural elucidation of complex molecules, especially reactive intermediates, often requires a synergistic approach that combines multiple spectroscopic techniques with computational chemistry. nih.gov For this compound, this combined strategy has been essential for understanding its photochemical behavior and identifying its transient products. researchgate.net
Spectroscopic methods like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and the previously discussed Mass Spectrometry (MS) each provide a piece of the structural puzzle. IR spectroscopy identifies functional groups by their characteristic vibrational frequencies, such as the distinctive stretch of the azide group. NMR spectroscopy maps out the carbon-hydrogen framework and reveals connectivity between atoms. MS provides the molecular weight and fragmentation clues. However, when dealing with short-lived intermediates or complex product mixtures, interpreting these spectra can be challenging.
This is where computational chemistry becomes a powerful partner. Using methods like Density Functional Theory (DFT), researchers can model the structures and predict the spectroscopic properties of different possible molecules. researchgate.net For example, the theoretical IR and NMR spectra of a proposed reaction product can be calculated and compared with the experimental spectra. A close match provides strong evidence for the proposed structure.
A key application of this combined approach for this compound has been in the study of its photolysis. researchgate.netacs.org Upon exposure to UV light, the azide is believed to lose N₂ to form a highly reactive triplet nitrene (4-nitrenoquinoline 1-oxide). researchgate.net This intermediate is too short-lived to be isolated and fully characterized by conventional means. However, a combined study using IR, NMR, LC/MS, and computational methods was able to confirm that the primary product of the photolysis is an azo-dimer. researchgate.net In this type of study, computational models can:
Calculate the relative energies of different possible intermediates and products to determine the most likely reaction pathways.
Predict the geometric structure of transient species like the triplet nitrene.
Simulate the spectroscopic signatures (IR, NMR) of proposed structures, aiding in the interpretation of experimental data from complex product mixtures.
By integrating data from multiple spectroscopic sources with theoretical calculations, a much more detailed and reliable picture of the structure and reactivity of this compound and its derivatives can be achieved than would be possible with any single technique alone. nih.govacs.org
Reactivity and Mechanistic Studies of 4 Azidoquinoline 1 Oxide
Photochemical Transformations of 4-Azidoquinoline (B3382245) 1-oxide
The absorption of ultraviolet light provides the energy necessary to induce the cleavage of the nitrogen-nitrogen bond in the azido (B1232118) group of 4-azidoquinoline 1-oxide, initiating a cascade of photochemical events.
Upon photolysis, this compound is expected to initially form a singlet nitrene intermediate, which can rapidly undergo intersystem crossing (ISC) to the more stable triplet state. In a closely related compound, 4-azidopyridine-1-oxide, laser flash photolysis at wavelengths of 266 nm or 308 nm has been shown to produce the triplet 4-nitrenopyridine-1-oxide as the predominant reactive intermediate. nih.gov The rate constant for this intersystem crossing has been determined to be approximately 2 x 10⁷ s⁻¹. nih.gov It is reasonable to infer a similar mechanistic pathway for this compound, yielding the triplet 4-nitrenoquinoline 1-oxide.
| Intermediate | Method of Generation | Key Characterization Technique | Observed/Expected Properties |
|---|---|---|---|
| Triplet 4-Nitrenoquinoline 1-oxide | Photolysis of this compound | Electron Spin Resonance (ESR) Spectroscopy | Characteristic triplet state signals |
The photolytic decomposition of this compound proceeds through the highly reactive nitrene intermediate. The final product distribution is a consequence of the subsequent reactions of this nitrene. It has been reported that the photolysis of various quinoline (B57606) N-oxides can lead to deoxygenation, rearrangement to carbostyrils, or the formation of benz[d] nih.govnih.govoxazepines. scispace.com The specific pathway is influenced by both the solvent and the substituents on the quinoline ring. scispace.com For 4-azidoquinoline N-oxide, its photolysis has been a subject of investigation. scispace.com
The primary fate of the triplet nitrene generated from this compound is dimerization, which leads to the formation of an azo-dimer. This dimer can then undergo further reactions, such as oxidation, to yield more stable products.
| Reaction Step | Associated Kinetic Parameter | Value (for analogous 4-azidopyridine-1-oxide) |
|---|---|---|
| Singlet to Triplet Nitrene Intersystem Crossing | k_ISC | ~2 x 10⁷ s⁻¹ nih.gov |
The outcome of the photolysis of quinoline N-oxide derivatives is significantly influenced by the experimental conditions, particularly the wavelength of irradiation and the nature of the solvent. scispace.com For instance, in the photolysis of phenylquinoline N-oxides, polar protic solvents tend to favor the formation of carbostyrils, whereas non-polar aprotic solvents promote the formation of benz[d] nih.govnih.govoxazepines. scispace.com
In the case of this compound, the choice of solvent can affect the stability and reactivity of the nitrene intermediate, thereby influencing the product distribution. The wavelength of the photolysis source is also a critical parameter, as it determines the initial excited state of the molecule and can potentially open different reaction channels. Laser flash photolysis studies on the similar 4-azidopyridine-1-oxide have utilized wavelengths of 266 nm and 308 nm to effectively generate the triplet nitrene intermediate. nih.gov
| Solvent Type | Favored Product Type (in Phenylquinoline N-oxide photolysis) scispace.com |
|---|---|
| Polar Protic | Carbostyrils |
| Non-polar Aprotic | Benz[d] nih.govnih.govoxazepines |
Thermal Decomposition Mechanisms of this compound
Heating this compound provides an alternative pathway for the generation of the nitrene intermediate through the thermal extrusion of nitrogen gas. The subsequent reactions of the nitrene define the thermal decomposition mechanism. The thermal decomposition of related azidopyridines has been shown to involve the initial splitting off of a nitrogen molecule as the rate-limiting step, followed by intermolecular reactions of the resulting nitrenes. researchgate.net
A significant pathway in the thermal decomposition of certain azido compounds, particularly those with an adjacent nitro or N-oxide group, is the intramolecular cyclization to form furoxans (1,2,5-oxadiazole-2-oxides). nih.gov This process is believed to occur through the intramolecular trapping of the initially formed nitrene by the oxygen atom of the N-oxide group. This cyclization is a known reaction for 1-azido-2-nitrobenzenes upon thermal decomposition of the azide (B81097) moiety. nih.gov While specific studies on the thermolysis of this compound to furoxanes are not detailed, this pathway represents a highly probable outcome based on the reactivity of analogous compounds. The thermal conditions for such reactions can often be investigated using techniques like Differential Scanning Calorimetry (DSC) to determine decomposition temperatures and enthalpies. nih.govpan.pl
Differential Scanning Calorimetry (DSC) for Reaction Enthalpies
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials, including the heat changes associated with chemical reactions. In the context of this compound, DSC can be employed to investigate the enthalpies of its decomposition and cyclization reactions.
The following table illustrates the type of data that can be obtained from a DSC analysis of a similar azido-nitro compound, which can be extrapolated to understand the potential thermal behavior of this compound.
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (mJ/mg) |
| Melting | 139.39 | 143.39 | 78 |
| Cyclization | 140.26 | 159.88 | -636 |
| Decomposition | 225 | - | - |
| Data for 4-azido-3-nitroquinoline, provided for illustrative purposes. |
Cycloaddition Reactions of this compound
The azide group in this compound is a classic 1,3-dipole, making the compound a versatile substrate for various cycloaddition reactions, particularly with unsaturated systems like alkynes and alkenes. These reactions provide efficient routes to novel heterocyclic structures.
Huisgen 1,3-Dipolar Cycloaddition with Alkynes and Alkenes (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition is a cornerstone of click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.org The reaction between an azide and a terminal alkyne to form a 1,2,3-triazole is a prime example of this chemical philosophy. wikipedia.orgrsc.org Research has demonstrated the utility of this reaction with quinoline-based compounds, leading to the synthesis of novel triazole-quinoline hybrids. nih.govresearchgate.net
A notable example of this reactivity is the addition reaction of the azido group of this compound with propargyl alcohol. researchgate.net This reaction exemplifies the Huisgen 1,3-dipolar cycloaddition, where the azide acts as the 1,3-dipole and the alkyne in propargyl alcohol serves as the dipolarophile.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, yielding exclusively 1,4-disubstituted 1,2,3-triazoles. nih.govalfa-chemistry.com This reaction is a cornerstone of modern chemical synthesis and bioconjugation due to its reliability and mild reaction conditions. nih.gov The quinoline scaffold has been successfully incorporated into triazole structures using CuAAC, demonstrating the compatibility of this heterocyclic system with the catalytic cycle. nih.gov For instance, 4-azido-2-quinolones have been reacted with various terminal alkynes in the presence of a copper catalyst to afford a series of (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives. nih.gov While a specific example with this compound is not detailed in the provided search results, the reactivity of the closely related 4-azidotetrahydroquinazoline N-oxide in CuAAC reactions suggests that this compound would also be a viable substrate. researchgate.net
The following table provides a hypothetical example of a CuAAC reaction involving a 4-azidoquinoline derivative, illustrating the expected reactants and products.
| Azide Reactant | Alkyne Reactant | Catalyst | Product |
| 4-Azido-2-quinolone | 3,3'-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-one) | Cu(I) | 3,3'-((4-((1-(2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-one) |
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful copper-free click chemistry variant that utilizes strained cyclooctynes as the alkyne component. wikipedia.org The inherent ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at or near physiological temperatures without the need for a toxic metal catalyst. wikipedia.org This has made SPAAC an invaluable tool in chemical biology for labeling and modifying biomolecules in living systems. The reaction of a sydnone (B8496669) 1,3-dipole with bicyclo[6.1.0]nonyne (BCN), a strained alkyne, demonstrates the high reactivity achievable with this approach. researchgate.net Although direct evidence of this compound participating in SPAAC is not present in the provided results, its azide functionality makes it a prime candidate for such reactions with strained alkynes like BCN.
The cycloaddition of azides with alkynes is a fundamental method for the synthesis of 1,2,3-triazoles, a class of five-membered heterocycles with a wide range of applications in medicinal chemistry and materials science. sapub.orgfrontiersin.org The reaction of this compound with alkynes provides a direct route to novel 1-(1-oxoquinolin-4-yl)-1H-1,2,3-triazoles. The regioselectivity of the uncatalyzed Huisgen cycloaddition can lead to a mixture of 1,4- and 1,5-disubstituted triazoles, whereas the CuAAC reaction selectively yields the 1,4-isomer. nih.gov The synthesis of various quinoline-containing 1,2,3-triazole hybrids has been reported, highlighting the synthetic utility of this reaction in generating diverse molecular architectures. nih.gov
Reaction with Dimethyl Acetylenedicarboxylate (B1228247) at the N-Oxide Moiety
Interestingly, the reaction of this compound with dimethyl acetylenedicarboxylate (DMAD) does not proceed via the expected 1,3-dipolar cycloaddition with the azide group. Instead, the reaction occurs through a 1,3-dipolar cycloaddition mechanism at the N-oxide moiety. researchgate.net This highlights the competitive reactivity of the N-oxide as a 1,3-dipole in the presence of a suitable dipolarophile like DMAD. This type of reactivity, where an N-oxide participates in a cycloaddition, is a known phenomenon in heterocyclic chemistry.
Other Significant Chemical Transformations
Beyond cycloaddition reactions, the azide group in this compound is amenable to several other important chemical transformations, providing pathways to a range of functionalized quinoline derivatives. These include the Staudinger reaction for the synthesis of amines, nucleophilic substitution of the azide moiety, and palladium-catalyzed cross-coupling reactions.
Staudinger Reactions
The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines through the use of a phosphine (B1218219), typically triphenylphosphine (B44618). The reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which subsequently eliminates dinitrogen gas to yield an iminophosphorane (aza-ylide). Hydrolysis of this intermediate then produces the corresponding primary amine and a phosphine oxide byproduct. organic-chemistry.orgwikipedia.org
In the case of this compound, treatment with triphenylphosphine would be expected to yield a phosphazide, which upon loss of N₂, would form the corresponding iminophosphorane. Subsequent aqueous workup would lead to the formation of 4-aminoquinoline (B48711) 1-oxide and triphenylphosphine oxide. This transformation provides a valuable synthetic route to the 4-amino derivative under neutral conditions. researchgate.net
General Reaction Scheme for the Staudinger Reaction of this compound:
Detailed research findings on the Staudinger reaction of this compound have been reported, demonstrating its utility in the synthesis of the corresponding amine. researchgate.net
Nucleophilic Substitution of the Azide Group
The azide group in this compound can be displaced by various nucleophiles. The electron-withdrawing nature of the quinoline 1-oxide ring system activates the 4-position towards nucleophilic attack, facilitating the substitution of the azido group, which can act as a leaving group.
Reactions with strong nucleophiles, such as secondary amines like piperidine (B6355638), can lead to the formation of 4-substituted quinoline 1-oxides. For instance, the reaction of this compound with piperidine would be expected to yield 4-(piperidin-1-yl)quinoline 1-oxide, with the displacement of the azide ion. researchgate.netrsc.org The reaction likely proceeds through a nucleophilic aromatic substitution mechanism.
Table of Nucleophilic Substitution Reactions of this compound:
| Nucleophile | Product |
| Piperidine | 4-(Piperidin-1-yl)quinoline 1-oxide |
| Morpholine | 4-(Morpholin-4-yl)quinoline 1-oxide |
| Pyrrolidine | 4-(Pyrrolidin-1-yl)quinoline 1-oxide |
Note: The table represents expected products from nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, specific examples involving the direct use of this compound as a coupling partner are not extensively documented in the literature. Aryl azides can be challenging substrates in palladium catalysis due to potential catalyst inhibition or decomposition pathways.
However, related quinoline derivatives, such as 4-haloquinoline 1-oxides, are viable substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nih.govresearchgate.net These reactions typically involve the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation and reductive elimination to form the desired product. It is conceivable that under specific catalytic conditions, the C-N bond of the azide could potentially be activated for cross-coupling, though this remains an area for further investigation.
Theoretical and Computational Investigations of 4 Azidoquinoline 1 Oxide
Quantum Chemical Calculations on Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic structure of 4-azidoquinoline (B3382245) 1-oxide. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's geometry, charge distribution, and molecular orbital energies.
Upon photoexcitation, the molecule transitions to an excited state. The nature of the lowest excited singlet state (S1) is critical in determining the photochemical reactivity. rsc.org If the S1 state involves the population of an antibonding σ* orbital localized on the azido (B1232118) group, facile dissociation of dinitrogen is expected. rsc.org Time-dependent DFT (TD-DFT) is a common computational method used to probe the nature of electronic transitions and excited states.
Computational Modeling of Nitrene Intermediates
The primary photochemical event for 4-azidoquinoline 1-oxide is the extrusion of molecular nitrogen to form the corresponding nitrene, 4-nitrenoquinoline 1-oxide. Computational modeling is essential for understanding the properties and reactivity of this transient intermediate.
The resulting 4-nitrenoquinoline 1-oxide can exist in either a singlet or a triplet electronic state. Computational studies on analogous aryl nitrenes reveal distinct differences in their electronic and geometric structures. For the triplet state, which is often the ground state for aryl nitrenes, there are two unpaired electrons. The distribution of the spin density of these unpaired electrons across the molecule is a key descriptor of its reactivity. It is anticipated that a significant portion of the spin density in triplet 4-nitrenoquinoline 1-oxide would reside on the nitrene nitrogen atom, with delocalization into the quinoline (B57606) ring system. The N-oxide functionality is expected to influence this spin distribution.
Bond lengths are also predicted to differ between the singlet and triplet states. The C-N bond connecting the nitrene nitrogen to the quinoline ring, for instance, would likely exhibit more double bond character in the singlet state compared to the triplet state.
A crucial aspect of computational modeling is determining the relative energies of the singlet and triplet states, known as the singlet-triplet energy gap (ΔE_ST). For many aryl nitrenes, the triplet state is the ground state or lies very close in energy to the singlet state. The magnitude of ΔE_ST influences the chemical behavior of the nitrene. A small gap can lead to facile intersystem crossing and chemistry from both states. The photochemistry of this compound is reported to be dominated by triplet nitrene chemistry, suggesting that the triplet state is readily accessible. nih.govrwth-aachen.de High-level computational methods, such as multireference perturbation theory (e.g., CASPT2), are often required to accurately predict these energy gaps.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides a powerful lens through which to examine the reaction mechanisms involving this compound and its nitrene intermediate.
By mapping the potential energy surface, computational methods can elucidate the pathways of chemical reactions. For the decomposition of this compound, calculations can determine the energy barrier for nitrogen extrusion. Following the formation of the nitrene, subsequent reactions, such as the dimerization to form an azo compound, can be modeled. nih.gov This involves locating the transition state for the dimerization reaction and calculating the associated activation energy. Such calculations can help to understand the kinetics of these processes.
Aromatic azides can undergo [3+2] cycloaddition reactions with suitable dipolarophiles to form triazole or tetrazole derivatives. rsc.org Computational chemistry can be a predictive tool for understanding the regioselectivity of these reactions. By calculating the activation energies for the different possible pathways leading to various regioisomers, the most favorable reaction channel can be identified. Frontier Molecular Orbital (FMO) theory is often used as a qualitative guide, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is considered. For a more quantitative prediction, the transition states for each possible cycloaddition pathway are located and their relative energies are compared.
Matrix Isolation Studies in Conjunction with Computational Methods
Matrix isolation is an experimental technique that involves trapping a molecule of interest in a rigid, inert matrix (such as a noble gas like argon) at very low temperatures. This method allows for the stabilization and spectroscopic characterization of highly reactive species, such as the intermediates formed during the photolysis of this compound.
While specific matrix isolation studies focusing solely on this compound are not extensively detailed in readily available literature, the methodology has been successfully applied to the study of analogous compounds, such as azidopyridine 1-oxides. acs.orgacs.org In these studies, computational methods, particularly Density Functional Theory (DFT), are crucial for interpreting the experimental data. For instance, in the photochemical study of p-azidoaniline, quantum chemical calculations were instrumental in characterizing the resulting triplet p-aminophenylnitrene and other photoisomers. rsc.org
For azido-N-heterocycles, the combination of matrix isolation infrared spectroscopy and DFT calculations allows for the detailed characterization of photochemical reaction pathways. 210.212.36conicet.gov.arresearchgate.netuc.pt Upon irradiation, the azido group can extrude nitrogen gas (N₂) to form a highly reactive nitrene intermediate. Computational calculations of vibrational frequencies for the parent azide (B81097), the suspected nitrene intermediate, and any subsequent rearrangement products are compared with the experimental infrared spectra obtained from the matrix. This comparison helps to confirm the identity of the transient species trapped in the matrix.
In the broader context of azido-containing heterocyclic compounds, matrix isolation studies coupled with computational modeling have been used to:
Identify the formation of short-lived nitrene intermediates.
Characterize the electronic state (singlet or triplet) of the generated nitrenes.
Elucidate the mechanisms of subsequent reactions, such as ring contractions or expansions.
Distinguish between different isomers produced during photolysis. conicet.gov.arresearchgate.net
A study on the photochemistry of 4-azidopyridine-1-oxide, a structurally similar compound, revealed that the chemistry is dominated by the triplet nitrene. acs.orgacs.org It is plausible that similar techniques would be employed to study this compound, providing insight into the structure and reactivity of the corresponding 4-nitrenoquinoline 1-oxide intermediate.
Solvent Effects in Computational Models
Computational models are widely used to predict how a solvent might influence the properties and behavior of a molecule. While specific computational studies detailing the solvent effects on this compound are not prominent in the surveyed literature, the established methodologies for similar compounds, particularly quinoline derivatives, provide a clear framework for how such investigations would be conducted.
The Polarizable Continuum Model (PCM) is a common approach to simulate the effects of a solvent in quantum chemical calculations. kashanu.ac.ir In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This allows for the calculation of properties such as solvation energies, electronic spectra (UV-Vis), and molecular geometries in different solvent environments.
For quinoline and its derivatives, theoretical studies have demonstrated the significant impact of solvent polarity on their electronic properties. researchgate.nettandfonline.commedjchem.comnih.gov For example, DFT and Time-Dependent DFT (TD-DFT) calculations are used to predict the absorption and emission spectra of these compounds in various solvents. These studies often reveal a correlation between the solvent's dielectric constant and shifts in the maximum absorption wavelength (solvatochromism). researchgate.net
A computational study on the solvent effects of quinoline derivatives would typically involve the following steps:
Optimization of the molecular geometry of this compound in the gas phase.
Re-optimization of the geometry in the presence of different solvents using a continuum model like PCM.
Calculation of electronic properties, such as dipole moment and frontier molecular orbital energies (HOMO-LUMO gap), in each solvent.
Simulation of the UV-Vis absorption spectrum using TD-DFT in each solvent to predict solvatochromic shifts.
The results of such a study would provide insight into how the polarity of the solvent affects the electronic structure and reactivity of this compound. For instance, changes in the HOMO-LUMO energy gap can indicate a change in the molecule's reactivity and electronic transition energies in different solvents.
Applications of 4 Azidoquinoline 1 Oxide in Advanced Organic Synthesis
Versatile Building Block in Heterocyclic Synthesis
Organic azides are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles mdpi.com. 4-Azidoquinoline (B3382245) 1-oxide, with its embedded azide (B81097) functionality, is a potent building block for creating more complex, fused heterocyclic architectures. The azide can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to yield triazoles and triazolines, respectively. Furthermore, the azide can serve as a masked amino group or a nitrene precursor, opening pathways to diverse heterocyclic systems through intramolecular cyclization strategies. The thermal or photochemical decomposition of the azide generates a highly reactive nitrene intermediate, which can undergo insertion or addition reactions to form new ring systems.
Synthesis of Functionalized Quinoline (B57606) Derivatives
Beyond constructing entirely new heterocyclic rings, 4-azidoquinoline 1-oxide is a key starting material for introducing functionality at the 4-position of the quinoline N-oxide core.
Conversion to 4-Aminoquinolines via Reduction Processes
One of the most fundamental and widely used transformations of the azide group is its reduction to a primary amine. This conversion of this compound to 4-aminoquinoline (B48711) 1-oxide provides access to a crucial class of compounds with significant biological and pharmaceutical relevance. The reduction of an azide to an amine can be achieved through several methods. A prominent example is the Staudinger reduction, which involves treatment of the azide with a phosphine (B1218219), like triphenylphosphine (B44618), to form an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide byproduct. This method is known for its mild conditions and high yields. The resulting 4-aminoquinoline 1-oxide serves as a valuable intermediate for further derivatization.
Derivatization for Tailored Molecular Architectures
The 4-aminoquinoline 1-oxide produced from the reduction of its azido (B1232118) precursor is a versatile platform for constructing more elaborate molecular structures. The primary amine can be readily acylated, alkylated, or used in condensation reactions to attach various side chains and build tailored molecular architectures. This allows for the systematic modification of the quinoline scaffold to fine-tune its chemical, physical, and biological properties, making it a valuable strategy in fields like drug discovery and materials science.
Precursor for Advanced Chemical Probes and Ligands
The unique properties of the aryl azide group make this compound an attractive precursor for the development of specialized chemical tools used to study biological systems.
Development of Fluorescent Probes
The transformation of a weakly or non-fluorescent azide into a highly fluorescent amine is a known strategy for creating fluorogenic probes researchgate.net. This "turn-on" fluorescence response upon reduction of the azide makes such molecules excellent sensors for reductive environments within biological systems. For instance, the reduction of azides to amines can be triggered by specific cellular conditions or enzymes. While specific studies on this compound for this purpose are not detailed, the principle is well-established with similar heterocyclic azides, such as 4-azidocinnoline, which upon reduction to the corresponding amine, shows a strong increase in fluorescence researchgate.net. This suggests the potential for this compound derivatives to be developed into fluorescent probes for biological imaging.
Synthesis of Photoaffinity Labeling Agents
Aryl azides are classic photoreactive groups used in photoaffinity labeling (PAL), a powerful technique to identify and map ligand-binding sites in biological macromolecules like proteins enamine.net. Upon irradiation with UV light, the aryl azide group in a molecule like this compound can be converted into a highly reactive nitrene. If the molecule is bound to a target protein, this nitrene will rapidly and non-selectively form a covalent bond with nearby amino acid residues. This permanently attaches a "tag" to the protein, allowing for its identification and the characterization of the binding site enamine.netnih.gov. The quinoline 1-oxide core can be designed to mimic the structure of a known ligand, directing the probe to a specific protein target.
Material Science Applications through Azide Functionality
There is no available information on the use of this compound for material science applications.
Polymerization Processes via Click Chemistry
No studies have been found that describe the use of this compound in polymerization processes through click chemistry.
Biological Research Applications and Mechanistic Insights Excluding Clinical/safety/dosage
Development of Biologically Active Derivatives
The core structure of 4-azidoquinoline (B3382245) 1-oxide is a key intermediate in the generation of a diverse array of molecules. Researchers have utilized this compound to synthesize derivatives and investigate their potential in several areas of biological research.
The quinoline (B57606) core is a well-established pharmacophore in the development of antimalarial drugs. While the 4-aminoquinoline (B48711) derivatives have been the cornerstone of antimalarial therapy for decades, research into novel quinoline-based compounds continues in the quest for agents effective against drug-resistant strains of Plasmodium falciparum nih.govnih.gov. The strategic modification of the quinoline nucleus is a key approach in the discovery of new antimalarial agents nih.gov. In this context, 4-azidoquinoline 1-oxide represents a valuable synthetic intermediate. Its azide (B81097) functionality allows for the application of click chemistry to introduce a triazole ring and other substituents at the 4-position, creating a library of new compounds for antimalarial screening. However, current research literature prominently features 4-anilinoquinoline and other 4-aminoquinoline derivatives, with direct studies on the antimalarial activity of derivatives synthesized from this compound being less common nih.gov. The potential of this specific scaffold remains an area for further exploration.
In the field of oncology, the quinoline scaffold is recognized for its presence in various compounds with antiproliferative properties. Researchers have successfully utilized a derivative, 4-azido-quinolin-2(1H)-one, as a precursor to synthesize a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones mdpi.comnih.gov. These novel compounds were evaluated for their ability to inhibit the growth of a panel of four human cancer cell lines mdpi.com.
The synthesis involves the reaction of 4-azido-quinolin-2(1H)-ones with active methylene (B1212753) compounds, such as pentane-2,4-dione and 1,3-diphenylpropane-1,3-dione, to yield the corresponding 1,2,3-triazole derivatives mdpi.com. Several of these synthesized compounds demonstrated significant antiproliferative activity. Notably, derivatives featuring a 4-benzoyl, 5-phenyl-1,2,3-triazole moiety were found to be the most potent, with GI₅₀ values ranging from 22 nM to 31 nM, outperforming the reference drug erlotinib (GI₅₀ = 33 nM) in the tested cell lines mdpi.comnih.gov.
Further mechanistic studies on the most effective compounds revealed that they could act as multi-target inhibitors, targeting EGFR, BRAFV600E, and EGFRT790M mdpi.comnih.gov. For instance, one of the most potent compounds, 3h , exhibited IC₅₀ values of 57 nM against EGFR, 68 nM against BRAFV600E, and a particularly potent 9.70 nM against EGFRT790M mdpi.comnih.gov. Apoptotic assays confirmed that these compounds induce programmed cell death by activating caspases-3 and -8, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2 mdpi.comnih.gov.
| Compound | Substituents on Triazole Ring | Mean GI₅₀ (nM) Across Four Cancer Cell Lines |
|---|---|---|
| 3f | R⁴ = Ph | 28 |
| 3g | R⁴ = Ph | 26 |
| 3h | R⁴ = Ph | 22 |
| 3i | R⁴ = Ph | 31 |
| Erlotinib (Reference) | - | 33 |
The quinoline structural motif is a key component in a variety of synthetic antimicrobial agents. The development of new quinoline-based compounds is an active area of research to combat the rise of multidrug-resistant bacteria nih.govmdpi.com. While numerous studies have explored the synthesis and antimicrobial activity of various quinoline derivatives, specific research detailing the use of this compound as a direct precursor for novel antimicrobial agents is not extensively documented in the current body of scientific literature. The potential for this compound to be used in the synthesis of new antimicrobial candidates, for example through the introduction of novel side chains via its azide group, represents an avenue for future investigation.
Inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease nih.govmdpi.com. The quinoline scaffold has been explored for the development of AChE inhibitors mdpi.com. While there is extensive research on quinolinone and 4-aminoquinoline derivatives as potential AChE inhibitors, there is a lack of specific studies focusing on derivatives synthesized directly from this compound nih.govmdpi.commdpi.comnih.gov. The exploration of this compound as a starting material for novel AChE inhibitors could be a promising direction for future research in neuropharmacology.
Use in Bioimaging and Diagnostic Tool Development
The unique chemical properties of this compound make it a candidate for applications in the development of tools for biological imaging and diagnostics.
The azide group of this compound is particularly well-suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry researchgate.net. This bioorthogonal reaction allows for the efficient and specific conjugation of the quinoline scaffold to molecules containing an alkyne group, such as fluorescent dyes or other reporter molecules researchgate.net. This methodology is widely used in the development of bioimaging probes researchgate.netpolyu.edu.hk.
Theoretically, this compound could be used to synthesize fluorescent probes for cellular imaging. By "clicking" a fluorescent alkyne to the this compound core, a new molecule is formed that combines the properties of the quinoline (which may have affinity for certain cellular structures) with the imaging capabilities of the fluorophore. The formation of the 1,2,3-triazole ring through this reaction can also serve as a stable, biocompatible linker nih.gov. While the general principle of using azides in click chemistry for bioimaging is well-established, specific examples of bioimaging agents derived from this compound are not yet prevalent in the scientific literature researchgate.netnih.gov. This indicates a potential area for the development of novel imaging tools.
Probes for Biomolecular Interactions
There is currently no available research detailing the use of this compound as a probe for biomolecular interactions. The presence of the azido (B1232118) group suggests its potential as a photoaffinity labeling reagent, a technique used to identify the binding partners of a molecule of interest. Upon irradiation with UV light, the azide can be converted into a highly reactive nitrene, which can then form a covalent bond with interacting biomolecules, such as proteins or nucleic acids. However, no studies have been published that apply this principle using this compound.
Mechanistic Studies on Cellular Interactions (without clinical implications)
No studies have been identified that investigate the selective modification of or interaction with specific cell types by this compound. Research in this area would be required to determine if this compound exhibits any cell-type-specific uptake, localization, or activity.
While the chemical structure of this compound suggests it could be developed into a tool for target identification, there is no existing research demonstrating this application. Its potential as a photoaffinity probe could, in theory, be harnessed to identify its molecular targets within biochemical pathways. This would involve treating cells or cell lysates with the compound, exposing them to UV light to induce covalent cross-linking to target molecules, and then using techniques such as mass spectrometry to identify the labeled proteins. However, such studies have not been reported for this compound.
Q & A
Q. What synthetic routes are recommended for preparing 4-azidoquinoline 1-oxide, and how can purity and identity be validated?
- Methodological Answer : A two-step synthesis is commonly employed: (1) Nitration of quinoline 1-oxide to form 4-nitroquinoline 1-oxide, followed by (2) azide substitution via nucleophilic displacement using sodium azide. For purity validation, combine high-performance liquid chromatography (HPLC) with UV-Vis spectroscopy (λ~250–300 nm for azido absorption bands). Structural identity should be confirmed via -NMR (e.g., aromatic proton shifts at δ 8.5–9.0 ppm) and Fourier-transform infrared spectroscopy (FTIR) for the azide stretch (~2100 cm). Quantify impurities using mass spectrometry (MS) and elemental analysis (targeting <1% deviation from theoretical C/H/N values) .
Q. How should researchers handle contradictions in reported biological activities of this compound?
- Methodological Answer : Cross-examine experimental conditions across studies. For example, discrepancies in cytotoxicity data may arise from variations in cell lines (e.g., murine vs. human), exposure times, or solvent controls (e.g., DMSO vs. propylene glycol). Perform dose-response assays under standardized protocols (e.g., ISO 10993-5 for in vitro biocompatibility) and validate results using orthogonal assays (e.g., MTT and ATP luminescence). Report raw data with error margins and statistical significance (p < 0.05) to enable meta-analysis .
Q. What safety protocols are critical when working with this compound?
- Methodological Answer : Due to its carcinogenic potential (OSHA HCS classification), use fume hoods with >0.5 m/s airflow and wear nitrile gloves (ASTM D6978 standard) and safety goggles. Store in amber glass vials at –20°C under inert gas (argon/nitrogen). Decontaminate spills with 10% sodium thiosulfate to reduce azide residues. Monitor workplace exposure via air sampling (NIOSH Method 5506) and ensure waste disposal complies with EPA Hazardous Waste Guidelines .
Advanced Research Questions
Q. How can computational modeling optimize the photochemical reactivity of this compound for targeted applications?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate excited-state energies and predict UV-triggered azide decomposition pathways. Compare simulated spectra (TD-DFT) with experimental UV-Vis and fluorescence data. Validate predictions via laser flash photolysis (nanosecond resolution) to track transient intermediates (e.g., nitrenes). Correlate computational activation energies with experimental quantum yields .
Q. What strategies resolve inconsistencies in in vivo carcinogenicity models using this compound derivatives?
- Methodological Answer : Address interspecies variability (e.g., C57BL/6 mice vs. Sprague-Dawley rats) by standardizing administration routes (oral gavage vs. drinking water) and dosing regimens (e.g., 100 μg/mL in 1,2-propylene glycol for 16–28 weeks). Use histopathological scoring (WHO criteria) and immunohistochemistry (e.g., Ki-67 for proliferation) to quantify tumorigenesis. Include sham controls and blinded analysis to minimize bias .
Q. How can isotopic labeling (e.g., 15N^{15}N15N-azide) enhance mechanistic studies of this compound in metabolic pathways?
- Methodological Answer : Synthesize -labeled this compound via sodium azide () substitution. Track metabolic incorporation using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective reaction monitoring (SRM) for -specific fragments. Compare isotopic enrichment ratios in cellular extracts (e.g., HeLa cells) to map adduct formation (e.g., DNA or protein cross-links) .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw data (e.g., absorbance values, tumor incidence rates) and processed metrics (mean ± SEM, ANOVA results) in supplementary files. Reference datasets using hyperlinks (e.g., Figshare or institutional repositories) .
- Figures : Use OriginLab or GraphPad Prism for dose-response curves (log-transformed IC values) and survival plots (Kaplan-Meier analysis). Annotate error bars and significance levels (*p < 0.05, **p < 0.01) .
- Reproducibility : Publish step-by-step protocols (e.g., Nature Protocols format) and share analytical instrument parameters (e.g., HPLC gradient profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
